Oral Bioavailability: A Differentiating Feature Against High-Potency, Non-Oral ER PROTACs
PROTAC ER Degrader-15 is explicitly described as an 'orally active' estrogen receptor degrader in its primary characterization . This stands in contrast to structurally distinct, highly potent ER PROTACs such as ERD-308 (DC₅₀ 0.17–0.43 nM) and PROTAC ER Degrader-4 (IC₅₀ 0.3 nM) which lack reported oral bioavailability, thereby confining their experimental use to in vitro or parenteral in vivo models [1]. The oral activity of PROTAC ER Degrader-15 enables physiologically relevant, non-invasive dosing in preclinical animal studies—a critical advantage for chronic administration protocols and translational research.
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | Orally active (qualitative) |
| Comparator Or Baseline | ERD-308: No reported oral bioavailability; PROTAC ER Degrader-4: No reported oral bioavailability |
| Quantified Difference | Qualitative difference: oral vs. non-oral |
| Conditions | Vendor specification / literature absence |
Why This Matters
Oral bioavailability expands feasible study designs to include chronic oral dosing in rodent models, avoiding confounding stress and inflammatory responses associated with repeated intraperitoneal or intravenous injections.
- [1] Hu J, et al. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). J Med Chem. 2019;62(3):1420-1442. View Source
